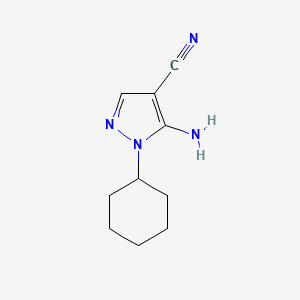

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

描述

属性

IUPAC Name |

5-amino-1-cyclohexylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h7,9H,1-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAATKSPVKTECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile can be achieved through a multicomponent reaction involving the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, facile, one-pot, multicomponent protocol has been developed using alumina–silica-supported manganese dioxide as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This method provides high yields (86–96%) and is environmentally benign due to the use of green solvents and heterogeneous catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve similar multicomponent reactions, with optimizations for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards for safety, cost-effectiveness, and environmental impact .

化学反应分析

Cyano Group Reactivity

The carbonitrile group undergoes nucleophilic addition and substitution reactions:

-

Hydrolysis : Under acidic or basic conditions, the nitrile converts to carboxylic acids or amides. For example, treatment with concentrated HCl (80°C, 6h) yields 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxamide .

-

Thiol Addition : Reaction with thiophenol in ethanol (reflux, 12h) produces 4-(phenylthio)methyl derivatives .

Table 1: Nucleophilic Reactions of the Cyano Group

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H2O/HCl | 80°C, 6h | 4-carboxamide | 72% | |

| PhSH | EtOH, reflux, 12h | 4-(phenylthio)methyl derivative | 65% | |

| NH3 (gas) | MeOH, RT, 24h | 4-carbamimidoyl | 58% |

Amino Group Acylation

The primary amino group reacts with electrophiles:

-

Acetylation : Treatment with acetic anhydride (pyridine, 0°C → RT, 2h) forms N-acetyl derivatives .

-

Sulfonation : Reaction with benzenesulfonyl chloride (DMF, K2CO3, 50°C, 4h) yields sulfonamide products .

Table 2: Electrophilic Modifications of the Amino Group

| Electrophile | Base/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| (CH3CO)2O | Pyridine, RT | N-acetyl-5-amino derivative | 85% | |

| PhSO2Cl | DMF/K2CO3, 50°C | N-sulfonylpyrazole | 78% |

Pyrazole Ring Functionalization

The pyrazole nitrogen participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination : With aryl halides (Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C, 24h), N-aryl derivatives form.

-

Mannich Reaction : Condensation with formaldehyde and morpholine (EtOH, 60°C, 8h) generates 3-aminomethylated products .

Oxidation of the Amino Group

Controlled oxidation transforms the amino group:

Reduction of the Cyano Group

Catalytic hydrogenation (H2, Pd/C, MeOH, RT, 12h) reduces the nitrile to a primary amine.

Mechanistic Insights

科学研究应用

Medicinal Chemistry

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications:

- Anticancer Activity: The compound exhibits significant cytotoxic effects against various cancer cell lines, demonstrating IC50 values as low as 0.5 µM in lung and colon cancer cells. Studies have shown over 90% inhibition in cell proliferation for certain lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| HepG2 (Liver) | 5.2 | 54.25 |

| HeLa (Cervical) | 7.3 | 38.44 |

| NCI-H23 (Lung) | <0.5 | >90 |

| HCT-15 (Colon) | <0.5 | >90 |

- Anti-inflammatory Effects: Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: It acts as an enzyme inhibitor by binding to active sites, preventing substrate interactions and catalytic activity. This mechanism is particularly relevant in cancer therapy where inhibiting cyclin-dependent kinases can halt cancer cell proliferation .

Industrial Applications

In addition to its medicinal properties, this compound is utilized in:

- Agrochemicals: Its stability and reactivity make it suitable for developing new agrochemical products that enhance crop yields and resistance to pests.

Case Studies

Recent studies have highlighted the compound's effectiveness in various applications:

- A study published in the Egyptian Journal of Chemistry demonstrated that modifications to the pyrazole ring significantly influenced cytotoxic activity against cancer cell lines, emphasizing the importance of structural variations in enhancing therapeutic efficacy .

- Another investigation focused on the compound's antioxidant properties, revealing its potential to scavenge free radicals effectively, which is crucial for developing treatments for oxidative stress-related diseases .

作用机制

The mechanism of action of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular signaling .

相似化合物的比较

Chemical Identity :

- Molecular Formula : C₁₀H₁₄N₄

- Molecular Weight : 190.25 g/mol

- CAS Registry Number : 21254-04-6

- Structure: Features a pyrazole core substituted at the 1-position with a cyclohexyl group and at the 4-position with a cyano group. The 5-position contains an amino group.

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent at the 1-position of the pyrazole ring significantly influences physicochemical properties. Key analogs include:

Key Observations :

- Cyclohexyl vs. Aromatic Substituents : Cyclohexyl derivatives (e.g., target compound) exhibit lower molecular weights compared to aryl-substituted analogs (e.g., 218.64 g/mol for 3-chlorophenyl) . The bulky cyclohexyl group may reduce solubility in polar solvents but improve membrane permeability .

- Electron-Withdrawing Groups : Chloro- and nitro-substituted analogs (e.g., 3-chlorophenyl, 4-nitrophenyl) show enhanced reactivity for nucleophilic/electrophilic attacks, making them suitable for synthesizing heterocyclic hybrids .

Reactivity Comparison :

- The amino group at the 5-position is a common site for functionalization (e.g., acylation, sulfonation) across all analogs .

- Cyclohexyl-substituted derivatives may exhibit slower reaction kinetics due to steric hindrance compared to smaller substituents like methyl or chloroethyl .

生物活性

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS No. 21254-04-6) is a pyrazole derivative recognized for its diverse biological activities and potential therapeutic applications. This compound features an amino group at the 5th position, a cyclohexyl group at the 1st position, and a carbonitrile group at the 4th position of the pyrazole ring, contributing to its unique chemical properties. This article explores its biological activity, mechanisms of action, and research findings.

This compound is primarily characterized by:

- Chemical Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

-

Structure :

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site, preventing substrate interaction and catalytic activity. Additionally, it may modulate signaling pathways by influencing receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibition of cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| HepG2 (Liver) | 5.2 | 54.25 |

| HeLa (Cervical) | 7.3 | 38.44 |

| NCI-H23 (Lung) | <0.5 | >90 |

| HCT-15 (Colon) | <0.5 | >90 |

These results indicate that the compound effectively inhibits cancer cell growth while exhibiting minimal toxicity to normal cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages:

| Treatment Concentration (mM) | TNF-alpha Inhibition (%) |

|---|---|

| 1 | 50 |

| 10 | 97.7 |

This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .

Enzyme Inhibition

This compound exhibits notable enzyme inhibitory activity:

| Enzyme Target | IC50 (µM) |

|---|---|

| BACE-1 | 0.38 |

| BuChE | 0.08 |

| MAO-B | 2.42 |

These findings indicate that the compound could be beneficial in treating neurodegenerative diseases by inhibiting enzymes involved in amyloid-beta aggregation and cholinergic dysfunction .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- Study on Liver Cancer Cells : A study assessed the cytotoxicity of various pyrazole derivatives, including our compound, on HepG2 cells, revealing a significant reduction in cell viability at low concentrations .

- Inflammation Model : In a model of acute inflammation induced by LPS in mice, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls .

- Neuroprotection : Research indicated that derivatives similar to this compound demonstrated protective effects against oxidative stress in neuronal cells, suggesting potential applications in neuroprotection .

常见问题

Q. What are the standard synthetic routes for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors such as cyclohexyl hydrazine with β-ketonitriles or via multi-step protocols involving nitrile functionalization. Key parameters include:

- Temperature : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Catalysts : Biocatalysts (e.g., guar gum) or acid/base catalysts (e.g., trifluoroacetic acid) improve regioselectivity .

Purification methods like flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization are critical for achieving >95% purity .

Q. Which spectroscopic techniques are used for structural confirmation, and how are spectral assignments validated?

- 1H/13C NMR : Peaks for the pyrazole ring (δ 8.55 ppm for C-H) and amino group (δ 9.67 ppm) are diagnostic. The cyclohexyl group shows multiplet signals at δ 1.2–2.1 ppm .

- IR : Stretching frequencies for CN (~2296 cm⁻¹), NH₂ (~3237 cm⁻¹), and aromatic C=C (~1616 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves bond angles (e.g., N–C–N ~120°) and supramolecular interactions (e.g., hydrogen bonding between NH₂ and nitrile groups) .

Validation involves cross-referencing experimental data with computational predictions (DFT) or literature benchmarks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, revealing nucleophilic sites at the amino group .

- Molecular docking : Docking into enzyme active sites (e.g., kinases) using AutoDock Vina identifies binding affinities (ΔG ~-8.2 kcal/mol) and key interactions (e.g., hydrogen bonds with catalytic residues) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

Q. How can researchers resolve discrepancies in reported reaction yields or spectral data across studies?

- Yield optimization : Screen solvent systems (e.g., DCM vs. THF) and catalysts (e.g., TFA vs. HOBt) to identify reproducibility issues. For example, guar gum biocatalysts improve yields by 15–20% compared to traditional methods .

- Spectral conflicts : Compare experimental IR/ NMR with computed spectra (e.g., using Gaussian 09) to detect impurities or tautomeric forms. For instance, NH₂ tautomerization can shift IR peaks by ~30 cm⁻¹ .

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

- Trapping intermediates : Use azido(trimethyl)silane to stabilize nitrene intermediates in click chemistry reactions .

- In situ monitoring : LC-MS tracks transient species (e.g., triazenyl intermediates) with m/z 134 [M+H]+ .

- Low-temperature crystallography : Resolve unstable intermediates at 90 K to capture precise bond lengths (e.g., C≡N: 1.15 Å) .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of pyrazole derivatives?

- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line, incubation time). For example, substituent effects (e.g., electron-withdrawing groups on the phenyl ring) may explain 10-fold potency variations .

- Structure-activity relationships (SAR) : Use QSAR models to correlate logP values (>2.5) with enhanced membrane permeability .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 50–80°C | >80°C increases side products | |

| Solvent | DCM/ethyl acetate | Polar aprotic enhances rate | |

| Catalyst (Guar gum) | 5–10 wt% | Improves regioselectivity |

Q. Table 2. Diagnostic Spectral Peaks

| Technique | Functional Group | Peak Value | Reference |

|---|---|---|---|

| 1H NMR | Pyrazole C-H | δ 8.55 ppm (d, J=1.2 Hz) | |

| IR | C≡N | 2296 cm⁻¹ | |

| X-ray | N–C–N angle | 120.5° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。